N-Benzyl albuterol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

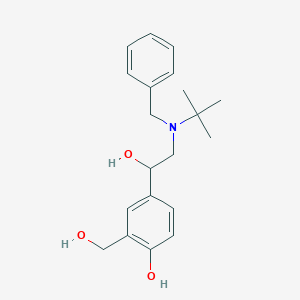

4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBXAYHLQSMNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865134 |

Source

|

| Record name | N-Benzyl albuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24085-03-8 |

Source

|

| Record name | α1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl albuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl albuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(benzyl-tert-butylamino)methyl]-m-xylene-4,α,α'-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8WJ8C1XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzyl Albuterol from Salbutamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzyl albuterol, a derivative of the well-known bronchodilator salbutamol. The primary synthetic pathway detailed is the direct N-benzylation of salbutamol via reductive amination. This document outlines the chemical principles, a detailed experimental protocol, and relevant data presented in a clear and accessible format for laboratory application.

Introduction

This compound, also known as Salbutamol Impurity E, is a key reference compound in the pharmaceutical analysis of salbutamol.[1][2] Its synthesis is of interest for the preparation of analytical standards and for further derivatization in drug discovery programs. The most direct and efficient method for the preparation of this compound from salbutamol is through reductive amination. This reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine of salbutamol with benzaldehyde, followed by in-situ reduction with a mild hydride reagent such as sodium borohydride.

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the starting material, reagent, and the final product is provided in the table below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Salbutamol | C₁₃H₂₁NO₃ | 239.31 | White crystalline solid | 18559-94-9 |

| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | 100-52-7 |

| Sodium Borohydride | NaBH₄ | 37.83 | White crystalline powder | 16940-66-2 |

| This compound | C₂₀H₂₇NO₃ | 329.43 | White to off-white solid | 24085-03-8[3] |

Synthesis Pathway: Reductive Amination

The synthesis of this compound from salbutamol is achieved through a one-pot reductive amination reaction. This method is widely used for the N-alkylation of secondary amines.[4]

The logical workflow for this synthesis is depicted below:

The reaction proceeds via the formation of an iminium ion from the condensation of the secondary amine of salbutamol and benzaldehyde. The iminium ion is then reduced in situ by sodium borohydride to yield the N-benzylated product.

Experimental Protocol

This protocol is a general guideline for the reductive amination of salbutamol. Optimization of reaction conditions may be necessary to achieve higher yields and purity.

4.1. Materials and Reagents

-

Salbutamol (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium borohydride (1.5 eq)

-

Methanol (solvent)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

4.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salbutamol (1.0 eq) in methanol.

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.1 eq) dropwise at room temperature.

-

Iminium Ion Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add saturated aqueous sodium bicarbonate solution to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent may need to be adjusted based on TLC analysis. Amines can sometimes be difficult to purify via silica chromatography, and the addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve the separation.[5][6]

-

-

Characterization:

-

Characterize the purified this compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

-

Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data

| Parameter | Value/Range | Reference |

| Typical Yield | 70-95% | [4][7] |

| Purity (after chromatography) | >95% | [] |

Conclusion

The synthesis of this compound from salbutamol via reductive amination is a straightforward and efficient method suitable for laboratory-scale preparation. The protocol provided in this guide, based on established chemical principles, offers a reliable starting point for researchers. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high-purity product. The characterization and purity assessment of the final compound are essential for its intended use as an analytical standard or in further research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]

- 6. biotage.com [biotage.com]

- 7. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl Albuterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl albuterol, also known as Salbutamol Impurity E, is a known impurity and metabolite of Albuterol (Salbutamol), a widely used short-acting β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] As an impurity, its characterization is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and relevant biological pathway information.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its detection, isolation, and understanding its behavior in various analytical and biological systems.

Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | [][2][3] |

| Synonyms | Salbutamol EP Impurity E, (1RS)-2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol | [3][4][5] |

| CAS Number | 24085-03-8 | [2][4][6] |

| Molecular Formula | C₂₀H₂₇NO₃ | [2][4][6][7] |

| Molecular Weight | 329.43 g/mol | [3][4][6][7] |

| Appearance | White to Off-White Solid | [4] |

| Predicted logP | 2.9 | [2] |

| Flash Point | 249.6 °C | |

| Storage Conditions | 2°C - 8°C, under inert gas (e.g., Argon) | [8] |

A related isomer, 4-Benzyl albuterol (CAS 56796-66-8), which is an intermediate in the synthesis of salbutamol, shares the same molecular formula and weight but has a different structure.[9][10] Its properties are sometimes reported and should be distinguished from this compound.

Predicted Physicochemical Data for 4-Benzyl Albuterol

| Property | Value | Source(s) |

| Boiling Point | 510.1 °C at 760 mmHg | [11][12] |

| Density | 1.12 g/cm³ | [11][12] |

| Vapor Pressure | 0.0±1.4 mmHg at 25°C | [11] |

| Refractive Index | 1.574 | [11] |

| pKa | 13.97±0.20 | [12] |

| Solubility | DMSO: 1-10 mg/ml (Sparingly soluble), Ethanol: 0.1-1 mg/ml (Slightly soluble) | [9][12] |

Experimental Protocols

The characterization of this compound as a pharmaceutical impurity involves a suite of analytical techniques to confirm its identity, purity, and quantity.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of this compound from the active pharmaceutical ingredient (API), albuterol, and other related impurities.

-

Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

-

Typical Methodology:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection is typically set at a wavelength where both albuterol and its impurities absorb, often around 220 nm or 276 nm.[]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

-

Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that all degradants are well-separated from the main peak.[]

-

Modern supercritical fluid chromatography (SFC) has also been established as a reliable technique for the analysis of pharmaceutical impurities and can be applied to this compound.[]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

-

Mass Spectrometry (MS):

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition.

-

Methodology: The sample is introduced into an ion source (e.g., Electrospray Ionization - ESI), ionized, and the resulting ions are separated by a mass analyzer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and connectivity of atoms in a molecule.

-

Methodology: ¹H-NMR and ¹³C-NMR are standard techniques. The sample is dissolved in a deuterated solvent, and the resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that allow for the complete structural assignment of the molecule.[5]

-

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.

-

Methodology: The sample is analyzed (e.g., as a KBr disk), and the resulting spectrum shows absorption bands characteristic of functional groups present in this compound, such as O-H (hydroxyl), C-H (aromatic and aliphatic), and C-N bonds.[5]

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of volatile components.[5]

-

Signaling Pathways and Biological Context

This compound is an impurity of albuterol, a selective β2-adrenergic receptor agonist.[][14] The biological activity of albuterol is mediated through the activation of β2-adrenergic receptors, primarily in the lungs, leading to bronchodilation.[14][15] The signaling cascade initiated by albuterol binding is a classic G-protein coupled receptor (GPCR) pathway. It is plausible that this compound could have some affinity for these receptors, making the understanding of this pathway relevant.

Caption: β2-Adrenergic receptor signaling pathway initiated by agonist binding.

Experimental Workflow for Impurity Characterization

The logical flow for identifying and characterizing an unknown impurity like this compound during drug development follows a structured approach.

References

- 2. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 24085-03-8 | LGC Standards [lgcstandards.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS: 24085-03-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. caymanchem.com [caymanchem.com]

- 10. alpha1-(((1,1-Dimethylethyl)amino)methyl)-4-(phenylmethoxy)-1,3-benzenedimethanol | C20H27NO3 | CID 92535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. 56796-66-8 CAS MSDS (4-Benzyl Albuterol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Albuterol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

N-Benzyl Albuterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl albuterol, a key chemical intermediate and a known impurity in the synthesis of Salbutamol (Albuterol). This document details its chemical properties, analytical methodologies for its characterization, and its relationship with the β2-adrenergic receptor signaling pathway.

Core Chemical and Physical Data

A summary of the essential quantitative data for this compound is presented below.

| Parameter | Value |

| CAS Number | 24085-03-8[1][2][][4] |

| Molecular Formula | C20H27NO3[1][4] |

| Molecular Weight | 329.43 g/mol [1] |

| IUPAC Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound, as well as for functional assays related to its biological target.

Synthesis of this compound

This compound is primarily known as an intermediate in the synthesis of Salbutamol. The following represents a generalized synthetic protocol.

Step 1: Protection of Phenolic and Hydroxymethyl Groups The synthesis typically commences with a protected derivative of 4-hydroxy-3-hydroxymethylacetophenone to prevent side reactions of the hydroxyl groups.

Step 2: α-Bromination The protected acetophenone undergoes bromination at the carbon alpha to the carbonyl group, typically using a brominating agent like N-bromosuccinimide, to yield a bromoacetyl intermediate.

Step 3: Nucleophilic Substitution The bromoacetyl derivative is then reacted with N-benzyl-N-tert-butylamine. The secondary amine acts as a nucleophile, displacing the bromide to form an aminoketone.

Step 4: Ketone Reduction The carbonyl group of the aminoketone is subsequently reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent, yielding this compound.

Step 5: Purification The final product is purified from the reaction mixture using standard laboratory techniques such as column chromatography on silica gel or recrystallization to achieve high purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is crucial for assessing the purity of this compound and for its quantification as an impurity in Salbutamol drug substance.

-

Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) as mobile phase A and an organic solvent like acetonitrile as mobile phase B is effective. A representative gradient could be a linear ramp from 5% B to 90% B over 30 minutes.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength of 277 nm is suitable for this aromatic compound.[5]

-

Temperature: The column is often maintained at a constant temperature, for instance, 35 °C, to ensure reproducibility.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in biological matrices, an LC-MS/MS method is preferred.

-

Chromatography: A reverse-phase HPLC system, as described above, is coupled to a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor ion to product ion transitions for this compound, which would be determined during method development. For the related compound Salbutamol, transitions such as m/z 240→166 and 240→148 are utilized for quantification and confirmation.[6]

Biological Context: β2-Adrenergic Receptor Signaling

As a close structural analog of Salbutamol, this compound's biological activity is presumed to be mediated through the β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily.

Canonical Gs-cAMP Signaling Pathway

The primary signaling cascade initiated by β2AR agonists involves the activation of the Gs protein.

-

Ligand Binding: The agonist binds to the extracellular domain of the β2AR.

-

Gs Protein Activation: This induces a conformational change in the receptor, which in turn activates the heterotrimeric Gs protein by promoting the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the membrane-bound enzyme, adenylyl cyclase.

-

cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.

-

Cellular Response: The activated PKA catalytic subunits phosphorylate a multitude of downstream protein targets, culminating in various physiological responses, most notably smooth muscle relaxation in the bronchioles.

β-Arrestin Mediated Regulation and Signaling

The β2AR system is also regulated by β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling.

-

Receptor Phosphorylation: Continuous agonist exposure leads to the phosphorylation of the intracellular domains of the β2AR by G-protein coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestins.

-

Desensitization and Internalization: The binding of β-arrestin sterically uncouples the receptor from the Gs protein, thereby attenuating the signal. β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery to promote the internalization of the receptor from the cell surface.

-

Alternative Signaling: From intracellular compartments, β-arrestin can act as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade, thus initiating a distinct wave of signaling.

Functional Assay Workflows

cAMP Accumulation Assay

This assay quantifies the functional consequence of Gs pathway activation.

-

Cell Seeding: Cells engineered to express the β2AR are plated in a multi-well format.

-

Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Cell Lysis: Following an incubation period, the cells are lysed to release their intracellular contents.

-

cAMP Quantification: The amount of cAMP in the lysate is determined using a competitive immunoassay, with detection commonly based on technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

β-Arrestin Recruitment Assay

This assay directly measures the interaction between the activated β2AR and β-arrestin.

-

Assay Principle: A widely used format is the enzyme fragment complementation (EFC) assay. In this system, the β2AR is fused to a small, inactive enzyme fragment, while β-arrestin is fused to the larger, complementing fragment.

-

Compound Stimulation: A stable cell line co-expressing these fusion constructs is stimulated with the test compound.

-

Enzyme Complementation: Agonist-induced recruitment of the β-arrestin fusion protein to the receptor brings the two enzyme fragments into proximity, allowing them to form a functional enzyme.

-

Signal Generation: The addition of a substrate for the reconstituted enzyme results in a luminescent or fluorescent signal that is proportional to the degree of β-arrestin recruitment.

Visualizations

Caption: Canonical β2-Adrenergic Receptor Gs Signaling Pathway.

Caption: β-Arrestin Mediated Regulation and Signaling.

Caption: Workflow for a cAMP Accumulation Assay.

References

N-Benzyl Albuterol: A Technical Assessment of Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl albuterol, a known impurity and derivative of the widely-used β₂-adrenergic receptor agonist albuterol (salbutamol), presents an interesting case for pharmacological evaluation. While specific biological activity data for this compound is not extensively available in public literature, its structural similarity to albuterol suggests a potential interaction with the β₂-adrenergic receptor. This technical guide synthesizes the known information regarding albuterol's mechanism of action, details the standard experimental protocols for evaluating the biological activity of such compounds, and provides a framework for understanding the potential pharmacological profile of this compound. This document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology of albuterol derivatives and β₂-adrenergic receptor agonists.

Introduction

Albuterol (salbutamol) is a cornerstone in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[][2] Its therapeutic effects are mediated through the selective agonism of the β₂-adrenergic receptor, leading to bronchodilation.[2] this compound is recognized as an impurity associated with albuterol synthesis.[][3] Given its structural relationship to the parent compound, understanding the potential biological activity of this compound is crucial for a comprehensive safety and efficacy profile of albuterol-containing pharmaceuticals. This guide outlines the presumed mechanism of action based on albuterol's pharmacology and details the necessary experimental procedures to elucidate the specific biological activity of this compound.

Presumed Mechanism of Action: β₂-Adrenergic Receptor Signaling

The biological activity of albuterol is initiated by its binding to β₂-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.[5] The binding of an agonist like albuterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[5] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[5][6] It is hypothesized that this compound, if active, would follow a similar signaling pathway.

Quantitative Data for Albuterol (for Comparative Analysis)

As of the latest literature review, specific quantitative data on the biological activity of this compound (e.g., Kᵢ, EC₅₀) is not publicly available. For reference and comparative purposes, the following table summarizes the known biological activity of the parent compound, albuterol.

| Parameter | Value | Receptor/System | Description |

| Binding Affinity (Kᵢ) | Data not consistently reported in standard databases | Human β₂-Adrenergic Receptor | A measure of the affinity of a ligand for a receptor. A lower Kᵢ indicates a higher affinity. |

| Functional Potency (EC₅₀) | ~2 nM (in some assay systems)[7] | Human β₂-Adrenergic Receptor | The concentration of an agonist that produces 50% of the maximal response. |

| Selectivity | ~29 times more selective for β₂ over β₁ receptors[] | β₁ vs. β₂ Adrenergic Receptors | The ratio of binding affinities or potencies for different receptor subtypes. |

Experimental Protocols

To determine the biological activity of this compound, a series of standard pharmacological assays would be employed. These include receptor binding assays to determine its affinity for the β₂-adrenergic receptor and functional assays to measure its ability to activate the receptor and elicit a downstream response.

β₂-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Kᵢ) of this compound for the human β₂-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Human β₂-adrenergic receptor-expressing cell membranes

-

Radiolabeled β₂-adrenergic receptor antagonist (e.g., [³H]-Dihydroalprenolol)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).

-

Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its potency (EC₅₀) and efficacy.

Materials:

-

Cells expressing the human β₂-adrenergic receptor

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor)

-

cAMP detection kit (e.g., ELISA, HTRF)

Procedure:

-

Cell Culture: Culture cells to an appropriate density in multi-well plates.

-

Stimulation: Replace the culture medium with assay buffer containing varying concentrations of this compound. Include a known agonist (e.g., isoproterenol or albuterol) as a positive control.

-

Incubation: Incubate the cells for a specified time at 37°C to allow for cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The EC₅₀ and maximal response (Eₘₐₓ) are determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

While this compound is primarily known as an impurity of albuterol, its structural similarity warrants a thorough investigation of its potential biological activity at the β₂-adrenergic receptor. The experimental protocols detailed in this guide provide a clear path for determining its binding affinity, potency, and efficacy. The resulting data would be invaluable for a complete understanding of the pharmacological profile of albuterol-related compounds and for ensuring the safety and quality of pharmaceutical preparations containing albuterol. Further research is necessary to elucidate the specific biological activities of this compound and its potential impact on therapeutic outcomes.

References

- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Albuterol: Pharmacokinetics & Mechanism of Action - Video | Study.com [study.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

N-Benzyl Albuterol: An In-Depth Technical Guide to its Profile as a Salbutamol Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl albuterol, a known process-related impurity in the synthesis of the widely used bronchodilator, salbutamol (albuterol). This document details its chemical identity, formation pathways, analytical detection methodologies, and available toxicological information. The guide is intended to support research, development, and quality control activities related to salbutamol manufacturing.

Introduction to this compound

This compound, chemically known as 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol, is recognized as "Salbutamol EP Impurity E" by the European Pharmacopoeia.[1][2][3] It is a process-related impurity that can arise during the synthesis of salbutamol, primarily when a benzyl group is used as a protecting group for the amine.[4][5][6] The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[7] |

| Synonyms | Salbutamol EP Impurity E, Salbutamol BP Impurity E, N-Benzyl Salbutamol[1][7] |

| CAS Number | 24085-03-8[7] |

| Molecular Formula | C₂₀H₂₇NO₃[7] |

| Molecular Weight | 329.43 g/mol [7] |

Formation and Synthesis

The primary route for the formation of this compound as an impurity is through the incomplete removal of the benzyl protecting group during the final stages of salbutamol synthesis.[4][6] Several synthetic routes for salbutamol utilize N-benzyl-N-tert-butylamine as a key intermediate to introduce the tert-butylamino group.[5][6][8] The final step in these syntheses is a debenzylation, typically achieved through catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst).[4][8]

If this debenzylation step is incomplete, residual this compound will remain in the final API.

Analytical Methodologies

The detection and quantification of this compound in salbutamol API and drug products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the analysis of salbutamol and its impurities. While specific methods for the quantification of this compound are not always detailed in publicly available literature, general impurity profiling methods can be adapted.

Typical HPLC Parameters for Salbutamol Impurity Profiling:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol) |

| Detection | UV spectrophotometry at approximately 276 nm |

| Flow Rate | 1.0 - 2.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Note: Method development and validation are essential to ensure specificity, sensitivity, accuracy, and precision for the quantification of this compound.

Pharmacology and Toxicology

The pharmacological and toxicological profile of this compound is not extensively studied. However, some information is available from safety data classifications.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

-

Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long lasting effects.[7]

Pharmacological Activity:

The primary pharmacological activity of salbutamol is as a selective beta-2 adrenergic receptor agonist, leading to bronchodilation.[9][10] It is plausible that this compound, due to its structural similarity to salbutamol, may possess some affinity for the beta-2 adrenergic receptor. However, the bulky benzyl group on the nitrogen atom could significantly alter its binding and intrinsic activity. Without specific studies, the pharmacological profile of this compound remains speculative. It is possible that it could act as an agonist, a partial agonist, or an antagonist at the beta-2 adrenergic receptor.

Experimental Protocols

Synthesis of this compound (Illustrative)

Reaction Scheme:

Salbutamol Precursor + N-benzyl-N-tert-butylamine → this compound

Materials:

-

A suitable salbutamol precursor (e.g., an alpha-bromoketone derivative of 4-hydroxy-3-(hydroxymethyl)acetophenone)

-

N-benzyl-N-tert-butylamine

-

An appropriate solvent (e.g., methanol, ethanol, or a polar aprotic solvent)

-

A base (if necessary, to neutralize any acid formed during the reaction)

Procedure (General):

-

Dissolve the salbutamol precursor in the chosen solvent.

-

Add N-benzyl-N-tert-butylamine to the solution (potentially with a base).

-

Stir the reaction mixture at a suitable temperature (e.g., room temperature or with gentle heating) for a sufficient time to allow the reaction to go to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, perform a suitable work-up procedure to isolate the crude this compound. This may involve extraction and washing steps.

-

Purify the crude product using techniques such as column chromatography or recrystallization to obtain this compound of high purity.

-

Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

HPLC Method for Impurity Profiling of Salbutamol (General)

The following is a general HPLC method that can be used as a starting point for the development of a validated method for the quantification of this compound in salbutamol.

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with a UV detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 276 nm |

| Injection Volume | 10 µL |

Preparation of Solutions:

-

Standard Solution: Prepare a standard solution of this compound reference standard of a known concentration in a suitable diluent (e.g., mobile phase).

-

Sample Solution: Accurately weigh and dissolve the salbutamol sample in the diluent to a known concentration.

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Conclusion

This compound is a critical process-related impurity in the manufacture of salbutamol that requires careful monitoring and control. Its formation is directly linked to synthetic routes employing benzyl-protected amines. While analytical methods like HPLC are well-suited for its detection and quantification, there is a notable lack of publicly available data on its specific pharmacological and toxicological properties. Further research in these areas would provide a more complete understanding of the risk associated with this impurity and inform the setting of appropriate specifications in salbutamol drug substance and product. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of salbutamol.

References

- 1. Salbutamol EP impurity E | 24085-03-8 [chemicea.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Salbutamol EP Impurity E | 24085-03-8 | SynZeal [synzeal.com]

- 4. Synthesis of Albuterol, racemic and enantiomer [angelfire.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. albuterolsynthesis.wordpress.com [albuterolsynthesis.wordpress.com]

- 9. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

The Origin of N-Benzyl Albuterol: An Intermediate and Impurity in Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyl albuterol, recognized by the European Pharmacopoeia as "Salbutamol EP Impurity E," is a critical chemical entity in the synthesis of the widely used bronchodilator, albuterol (salbutamol). Its origin is primarily as a penultimate intermediate in several common manufacturing routes. Consequently, its presence in the final drug product is a key indicator of the efficiency of the final synthesis step and is carefully controlled as an impurity. This technical guide delves into the synthetic pathways leading to this compound, its potential as an impurity, and the analytical methodologies for its control.

Synthetic Pathways and the Genesis of this compound

The synthesis of albuterol often commences with starting materials such as 4-hydroxyacetophenone or methyl salicylate. A prevalent pathway involves the formation of this compound as a key intermediate. This process can be broadly outlined in the following stages:

-

Formation of a Halogenated Intermediate: The initial step often involves the modification of the starting material to introduce a reactive site. For instance, a common route begins with the bromination of an acetophenone derivative.[1]

-

Introduction of the Amino Group: The halogenated intermediate is then reacted with N-benzyl-tert-butylamine. This nucleophilic substitution reaction forms an aminoketone, which is a precursor to this compound.

-

Reduction to Form this compound: The aminoketone is subsequently reduced to form this compound. This reduction step is crucial for establishing the correct stereochemistry of the final albuterol molecule.

-

Debenzylation to Yield Albuterol: The final step in the synthesis is the removal of the N-benzyl protecting group from this compound to yield the active pharmaceutical ingredient, albuterol. This is typically achieved through catalytic hydrogenation.

The presence of this compound as an impurity in the final albuterol product is primarily due to the incomplete debenzylation in the final synthetic step.

Experimental Protocols

While specific parameters can vary based on the manufacturer and scale of production, the following provides a generalized experimental protocol for the key synthetic steps.

Synthesis of the Aminoketone Precursor

A detailed protocol for the reaction of a bromoacetyl intermediate with N-benzyl-tert-butylamine is a critical step. While specific literature with a full protocol is proprietary, the general approach involves the nucleophilic substitution of the bromine atom by the secondary amine of N-benzyl-tert-butylamine. This reaction is typically carried out in a suitable organic solvent.

Reduction of the Aminoketone

The reduction of the aminoketone to form this compound is a critical step that establishes one of the chiral centers in the molecule. This is often achieved using a reducing agent such as sodium borohydride.

Debenzylation of this compound to Albuterol

The final debenzylation step is crucial for the purity of the final product. A common method involves catalytic hydrogenation.

Reaction Conditions for Debenzylation of this compound

| Parameter | Value | Reference |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [2] |

| Solvent | Methanol | [2] |

| Pressure | 2-5 kg/cm ² Hydrogen | [2] |

| Yield | 86% | [3] |

Analytical Quantification of this compound

The control of this compound as an impurity is a critical aspect of quality control in albuterol manufacturing. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.

Parameters for RP-HPLC Analysis of Albuterol and Related Substances

| Parameter | Description | Reference |

| Detection Limit | Detectable at levels of about 0.03% | [4] |

| Quantitation Range | 0.01% to 0.21% of the assay concentration | [5] |

These methods are essential for ensuring that the levels of this compound in the final drug product are below the stringent limits set by regulatory authorities.

Signaling Pathways and Pharmacological Relevance

Albuterol functions as a short-acting β2-adrenergic receptor agonist. Its therapeutic effect in asthma and other respiratory conditions is mediated through the stimulation of β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][6]

The β2-adrenergic receptor signaling pathway is a well-characterized G-protein coupled receptor (GPCR) cascade. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

Currently, there is a lack of publicly available information on the pharmacological activity of this compound itself. It is unknown whether it has any significant affinity for the β2-adrenergic receptor or if it exhibits any off-target effects. The primary concern regarding its presence is as a process-related impurity that needs to be controlled to ensure the purity and safety of the final albuterol drug product.

Visualizing the Synthesis and Signaling

Albuterol Synthesis Workflow

Caption: Synthetic pathway of Albuterol highlighting the formation of this compound.

Beta-2 Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling cascade of the Beta-2 Adrenergic Receptor upon activation by Albuterol.

Logical Relationship of this compound in Synthesis

Caption: The dual role of this compound as both an intermediate and a potential impurity.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4'-Bromo-3'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5.10 Beta-2 Agonist – Nursing Pharmacology [wtcs.pressbooks.pub]

- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

Theoretical Pharmacological Effects of N-benzyl Albuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Albuterol is a short-acting, selective β2-adrenergic receptor agonist utilized primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] Its therapeutic effect is mediated through the relaxation of bronchial smooth muscle.[8] The presence of impurities in pharmaceutical preparations is a critical aspect of drug development and safety assessment. N-benzyl albuterol is recognized as one such impurity.[1][][3][4][5][6][7] The introduction of a benzyl group to the amine of albuterol may significantly alter its pharmacological properties, including its affinity for the β2-adrenergic receptor, its efficacy as an agonist or potential antagonist, and its selectivity profile. Understanding the theoretical pharmacological effects of this compound is crucial for a complete safety and activity profile of albuterol formulations and for the potential discovery of novel β2-adrenergic receptor modulators.

Chemical Structure and Properties

-

IUPAC Name: 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[6]

-

Molecular Formula: C₂₀H₂₇NO₃[6]

-

Molecular Weight: 329.43 g/mol [6]

-

Structure:

-

This compound retains the core phenylethanolamine structure of albuterol, which is essential for its interaction with the adrenergic receptor. The key modification is the substitution of a hydrogen atom on the amine with a benzyl group.

-

Theoretical Pharmacological Profile

Due to the lack of specific experimental data for this compound, the following pharmacological parameters are presented as a theoretical framework for investigation. The tables below illustrate how quantitative data for this compound would be structured and compared against the parent compound, albuterol.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a measure of how tightly it binds. This is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). The addition of a bulky benzyl group to the nitrogen atom of albuterol could potentially alter its binding affinity for the β2-adrenergic receptor. It may either enhance or decrease the affinity depending on the conformational changes it induces and its interaction with the receptor's binding pocket.

Table 1: Theoretical Binding Affinities (Ki) of Albuterol and this compound for β-Adrenergic Receptors

| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β3-Adrenergic Receptor (Ki, nM) | β2/β1 Selectivity Ratio |

| Albuterol | 2500[9] | 200[9] | >10000 | 0.08 |

| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Ratio |

Note: The Ki values for this compound are hypothetical and would need to be determined experimentally.

Functional Activity

Functional assays, such as cAMP accumulation assays, are used to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. The potency of an agonist is quantified by its EC50 value (the concentration at which it produces 50% of its maximal effect), and its efficacy (Emax) is the maximum response it can elicit compared to a full agonist.

The N-benzyl substitution could potentially modulate the efficacy of albuterol. It might act as a full agonist, a partial agonist with lower intrinsic activity, or even an antagonist, by preventing the conformational change required for receptor activation.

Table 2: Theoretical Functional Activity of Albuterol and this compound at the β2-Adrenergic Receptor

| Compound | Agonist/Antagonist Profile | Potency (EC50, nM) | Efficacy (Emax, % of Isoproterenol) |

| Albuterol | Agonist | ~10-100 | ~80-90% |

| This compound | Hypothetical Profile | Hypothetical Value | Hypothetical Value |

Note: The functional activity parameters for this compound are hypothetical and require experimental determination.

Signaling Pathway

Upon binding of an agonist, the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change.[10][11][12] This leads to the activation of the heterotrimeric Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10][11][12] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation.[10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological effects of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the reaction of a protected form of albuterol or a suitable precursor with benzyl bromide. An alternative approach, based on the known synthesis of albuterol, involves the reaction of bromoacetyl chloride with methyl salicylate, followed by reaction with N-benzyl-N-tert-butyl amine, reduction, and deprotection.[13]

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Materials:

-

Membrane preparation from cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).[14]

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist.

-

Unlabeled competitor: this compound.

-

Reference compound: Albuterol.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in an appropriate buffer and prepare a membrane fraction by differential centrifugation.[15][16]

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound or the reference compound.[15][17][18]

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15][17]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[15][17]

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[15][17]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

cAMP Functional Assay

This protocol describes a cell-based assay to determine the functional activity (agonist or antagonist) of this compound by measuring intracellular cAMP accumulation.

Materials:

-

Cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Test compound: this compound.

-

Reference agonist: Isoproterenol or Albuterol.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20]

-

384-well, low-volume, white plates.

Procedure:

-

Cell Culture and Plating: Culture cells to the appropriate confluency and seed them into 384-well plates.[20]

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.[20]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a chosen cAMP detection kit according to the manufacturer's instructions.[19][20]

-

Data Analysis:

-

For Agonist Activity: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.[21]

-

For Antagonist Activity: Pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of a known agonist (e.g., isoproterenol at its EC80). Plot the inhibition of the agonist response against the log of the this compound concentration to determine the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Salbutamol EP Impurity E | 24085-03-8 | SynZeal [synzeal.com]

- 6. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 9. atsjournals.org [atsjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]

- 15. benchchem.com [benchchem.com]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

N-Benzyl Albuterol: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl albuterol, systematically known as 1-(4'-Hydroxy-3'-hydroxymethylphenyl)-2-(benzyl-tert-butylamino)ethanol, is recognized as a significant impurity of Salbutamol (Albuterol), designated as "Salbutamol EP Impurity E".[][2] As a critical related substance, understanding its stability profile and degradation pathways is paramount for ensuring the quality, safety, and efficacy of Salbutamol drug products. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation mechanisms, drawing upon the extensive research conducted on its parent compound, Salbutamol. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing robust stability studies, developing stability-indicating analytical methods, and controlling impurities in pharmaceutical formulations.

While direct studies on the stability of this compound are limited, its structural similarity to Salbutamol allows for a reasoned extrapolation of its degradation behavior under various stress conditions. This guide will detail hypothesized degradation pathways and provide a framework for experimental investigation.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | [] |

| Molecular Formula | C₂₀H₂₇NO₃ | [] |

| Molecular Weight | 329.43 g/mol | [2] |

| CAS Number | 24085-03-8 | [] |

| Synonyms | Salbutamol EP Impurity E, N-Benzyl Salbutamol | [] |

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that can be influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and elucidate the degradation pathways.

Hypothesized Degradation Pathways of this compound

Based on the known degradation of Salbutamol and the chemical nature of the N-benzyl group, the following degradation pathways for this compound are proposed.

// Nodes NB_Albuterol [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Deg [label="Acidic Hydrolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Deg [label="Basic Hydrolysis / Oxidation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Deg [label="Oxidative Degradation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Thermal_Deg [label="Thermal Degradation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Photo_Deg [label="Photolytic Degradation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Deg_Prod_1 [label="Debenzylation Product\n(Salbutamol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_2 [label="Oxidation Products\n(e.g., Aldehyde, Ketone derivatives)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_3 [label="Ether Formation\n(in presence of alcohols)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_4 [label="Polymerization Products", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_5 [label="Products of Benzyl Group Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges NB_Albuterol -> Acid_Deg; NB_Albuterol -> Base_Deg; NB_Albuterol -> Oxidative_Deg; NB_Albuterol -> Thermal_Deg; NB_Albuterol -> Photo_Deg;

Acid_Deg -> Deg_Prod_1; Acid_Deg -> Deg_Prod_3; Base_Deg -> Deg_Prod_2; Base_Deg -> Deg_Prod_4; Oxidative_Deg -> Deg_Prod_2; Oxidative_Deg -> Deg_Prod_5; Thermal_Deg -> Deg_Prod_1; Thermal_Deg -> Deg_Prod_4; Photo_Deg -> Deg_Prod_2; } }

Caption: Hypothesized degradation pathways of this compound under various stress conditions.

-

Acidic Conditions: Salbutamol is known to be relatively stable in acidic solutions.[3] However, the N-benzyl group in this compound could be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of Salbutamol and benzyl alcohol. In the presence of alcohols, acid-catalyzed ether formation is a known degradation pathway for Salbutamol, and a similar reaction could be anticipated for this compound.[4]

-

Basic Conditions: In alkaline solutions, Salbutamol is prone to oxidation and polymerization. The phenolic hydroxyl group is more susceptible to oxidation at higher pH. Therefore, this compound is expected to degrade in basic media, likely forming colored degradation products due to oxidation of the phenolic ring.

The phenolic moiety in this compound is a primary target for oxidation, similar to Salbutamol.[5] Oxidizing agents such as hydrogen peroxide can lead to the formation of various degradation products, including aldehyde and ketone derivatives. The benzylic position of the N-benzyl group could also be susceptible to oxidation, potentially forming a benzoyl derivative or leading to debenzylation.

Thermal stress can induce degradation, and for Salbutamol, this can lead to the formation of various impurities.[6] For this compound, thermal degradation may result in debenzylation to form Salbutamol, or further decomposition and polymerization. The presence of excipients can influence the thermal stability of the drug substance.

Exposure to light, particularly UV radiation, can cause degradation of photolabile compounds. While Salbutamol itself is susceptible to photodegradation, the introduction of the benzyl group, a chromophore, in this compound might enhance its photosensitivity, leading to complex degradation pathways.

Experimental Protocols for Stability and Degradation Studies

To investigate the stability and degradation pathways of this compound, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required. The following protocols are based on established methods for Salbutamol and its impurities.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate degradation products to a level of approximately 10-30% to facilitate their detection and characterization.[6]

Table 1: Recommended Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Ambient / 60°C | 3 hours - 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Ambient | 3 hours - 24 hours |

| Oxidation | 3% H₂O₂ | Ambient | 3 hours - 24 hours |

| Thermal Degradation | Dry Heat | 100°C | 3 hours - 7 days |

| Photostability | UV light (254 nm) and visible light | Ambient | As per ICH Q1B |

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

For each stress condition, mix the stock solution with the specified reagent or expose it to the specified condition.

-

At appropriate time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the stressed samples using a validated stability-indicating analytical method.

// Nodes Start [label="Prepare N-Benzyl\nAlbuterol Solution", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Stress [label="Apply Stress Conditions\n(Acid, Base, H2O2, Heat, Light)", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Withdraw Samples\nat Time Intervals", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize (if applicable)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dilute [label="Dilute to\nWorking Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze using\nStability-Indicating Method\n(e.g., HPLC-UV/MS)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Identify and Characterize\nDegradation Products", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Elucidate Degradation\nPathways", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Stress; Stress -> Sample; Sample -> Neutralize; Neutralize -> Dilute; Dilute -> Analyze; Analyze -> Characterize; Characterize -> End; } }

Caption: Experimental workflow for forced degradation studies of this compound.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the drug substance from its degradation products, allowing for accurate quantification of the remaining intact drug. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.

Table 2: Example HPLC Method Parameters for this compound and its Degradants

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient from 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 277 nm or Mass Spectrometry (for identification) |

Method Validation: The developed analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

While direct stability data for this compound is not extensively available, a comprehensive understanding of its potential degradation pathways can be inferred from the well-documented stability profile of Salbutamol. The presence of the N-benzyl group may introduce unique degradation routes that warrant specific investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct forced degradation studies and develop robust, stability-indicating analytical methods. Such studies are essential for the effective control of this impurity in Salbutamol drug products, ultimately contributing to the delivery of safe and effective medicines to patients. Further research focusing specifically on the stability of this compound is encouraged to confirm the hypothesized degradation pathways and to provide quantitative data on its stability under various conditions.

References

- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

Solubility Profile of N-Benzyl Albuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzyl albuterol, a key derivative of the well-known bronchodilator albuterol (also known as salbutamol). Understanding the solubility of this compound is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and overall efficacy. This document summarizes available solubility data, outlines experimental protocols for its determination, and provides insight into the relevant biological pathways.

Core Concepts: Understanding Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in pharmaceutical sciences. For a drug candidate like this compound, solubility influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent compound.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of solvents is currently limited in publicly available literature. However, qualitative and semi-quantitative data from various sources provide initial guidance. The following table summarizes the available information.

| Solvent | IUPAC Name | Solubility Description | Quantitative Value (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Sparingly soluble | 1 - 10 | Not Specified |

| Ethanol | Ethanol | Slightly soluble | 0.1 - 1 | Not Specified |

| Dichloromethane | Dichloromethane | Slightly soluble | Not Specified | Not Specified |

| Ethyl Acetate | Ethyl acetate | Slightly soluble | Not Specified | Not Specified |

| Methanol | Methanol | Slightly soluble | Not Specified | Not Specified |

Note: "Sparingly soluble" and "Slightly soluble" are qualitative descriptors. The quantitative ranges are estimations based on these terms.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation concentration of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-